5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring The naphthalene moiety in this compound contributes to its aromaticity and potential biological activity
Mechanism of Action
Target of Action
Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn) have been studied for their inhibitory effects on rhizoctonia solani .
Mode of Action
It’s worth noting that similar compounds like nnpcn have been shown to inhibit rhizoctonia solani by affecting the microscopic morphology of the organism .
Biochemical Pathways
Studies on similar compounds like nnpcn have shown that they affect several metabolic pathways, including steroid biosynthesis and abc transporters .
Pharmacokinetics
A structurally similar compound, 1-(naphthalen-1-yl)ethanamine, has been reported to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds like nnpcn have been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
For instance, the activity of naturally occurring naphthalenes can be influenced by factors such as temperature, pH, and presence of other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of naphthalene-1-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl-methanone derivatives: These compounds share the naphthalene moiety and exhibit similar aromatic properties.
Naphthalen-1-yl-selenyl derivatives: These compounds contain selenium and have been studied for their unique chemical and biological properties.
Uniqueness
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other naphthalene derivatives that may lack the oxadiazole moiety and its associated properties.
Properties
IUPAC Name |
5-naphthalen-1-yl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISJPAVHRPXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602686 | |
Record name | 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016494-31-7 | |
Record name | 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.